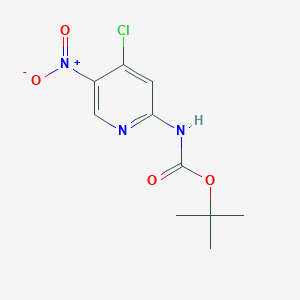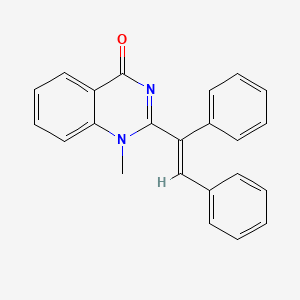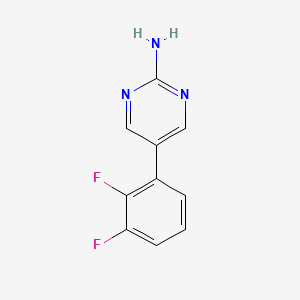
1,1'-(2,3-Dihydropyrazine-1,4-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is a heterocyclic compound characterized by the presence of a pyrazine ring. This compound is notable for its unique structure, which includes two ethanone groups attached to a dihydropyrazine ring. It is a non-aromatic compound, distinct from other similar heterocycles due to its non-conjugated dialkene nature .
Métodos De Preparación
The synthesis of 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone typically involves the reaction of pyrazine with propionic anhydride in the presence of zinc powder. The reaction mixture is refluxed until complete conversion of pyrazine is observed, as monitored by thin-layer chromatography (TLC). The zinc powder is then removed by filtration, and the product is recrystallized from propionic anhydride and further purified by crystallization from methanol, yielding a white solid .
Análisis De Reacciones Químicas
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts easily with nucleophiles, leading to substitution reactions.
Oxidation and Reduction: It shows a preference for ring contraction and photooxidation processes in solution, although no photoadducts are detected.
Cycloaddition: In the solid state, cycloaddition reactions can occur, producing syndimers and cage-dimers.
Common reagents used in these reactions include propionic anhydride and zinc powder for the initial synthesis, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure makes it a subject of study for understanding the behavior of non-aromatic heterocycles.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone involves its reactivity with nucleophiles and its tendency to undergo ring contraction and photooxidation. The molecular targets and pathways involved are primarily related to its non-aromatic, non-conjugated dialkene structure, which influences its chemical behavior .
Comparación Con Compuestos Similares
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is unique compared to other similar compounds such as 1,4-dihydropyridines and 4H-pyrans. While these compounds share structural similarities, 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is distinct due to its non-aromatic nature and preference for specific chemical reactions . Similar compounds include:
- 1,4-Dihydropyridines
- 4H-Pyrans
- 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-(4-acetyl-2,3-dihydropyrazin-1-yl)ethanone |
InChI |
InChI=1S/C8H12N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3,5H,4,6H2,1-2H3 |
Clave InChI |
JWBPVJVYLLVYPC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis((E)-2-([1,1'-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine](/img/structure/B13101819.png)


![(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13101836.png)
![4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
![2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole](/img/structure/B13101840.png)

![2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13101844.png)



![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)

